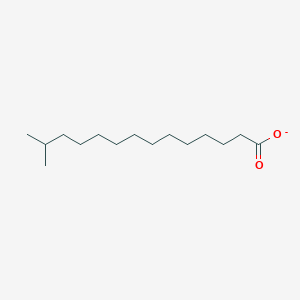

13-Methyltetradecanoate

Description

Contextualization within Branched-Chain Fatty Acid Methyl Esters

13-Methyltetradecanoate is chemically classified as a branched-chain fatty acid methyl ester (FAME). larodan.commedchemexpress.commedchemexpress.com It is the methyl ester of 13-methyltetradecanoic acid, also known as isopentadecanoic acid. nih.gov The "iso" prefix indicates that the methyl branch is located on the penultimate carbon atom from the end of the fatty acid chain. This structural feature distinguishes it from its straight-chain counterpart, methyl tetradecanoate (B1227901) (methyl myristate), and its other branched isomers like methyl 12-methyltetradecanoate (anteiso-15:0). nih.govnih.gov

The presence and position of the methyl group significantly influence the physical and chemical properties of the molecule, such as its melting point and fluidity, which in turn affects its role in biological membranes and metabolic pathways. cymitquimica.com Branched-chain fatty acids are common constituents of the cell membranes of many bacteria, where they contribute to membrane fluidity and environmental adaptation. medchemexpress.commedchemexpress.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 5129-59-9 larodan.com |

| Molecular Formula | C16H32O2 larodan.com |

| Molecular Weight | 256.42 g/mol larodan.com |

| Synonyms | Methyl isopentadecanoate, 13-Methyltetradecanoic acid methyl ester, Iso C15 Methyl ester larodan.comchemicalbook.com |

Significance in Lipid Biochemistry and Metabolomics

The significance of this compound in lipid biochemistry and metabolomics is multifaceted. In the field of microbiology, it serves as a biomarker for the presence of certain bacteria. medchemexpress.commedchemexpress.comchemicalbook.com Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used to detect and quantify this compound in various samples, including sewage sludge and pharmaceutical manufacturing environments, to assess bacterial contamination. medchemexpress.commedchemexpress.comchemicalbook.com

Overview of Research Trajectories for this compound

Current research on this compound is exploring several promising avenues. One of the most notable areas of investigation is its potential as an anti-cancer agent. The unesterified form, 13-methyltetradecanoic acid (13-MTD), has been shown to induce apoptosis (programmed cell death) in various human cancer cell lines, including bladder cancer and T-cell lymphomas. wikipedia.org Studies suggest that 13-MTD exerts its effects by modulating signaling pathways such as the AKT and MAPK pathways, which are crucial for cell survival and proliferation. wikipedia.org

Another significant research direction is its role in chemical ecology, particularly as a component of insect pheromones. While not a primary sex pheromone itself in many studied species, it can be a precursor or a minor component in the complex blend of volatile compounds that mediate insect communication. wiley.comscielo.br

Furthermore, the synthesis of 13-methyltetradecanoic acid and its triglyceride is being optimized to facilitate further research into its biological activities and potential applications. csic.es The development of more efficient synthetic routes will enable a more thorough investigation of its properties and functions.

Table 2: Key Research Findings on this compound and its Acid Form

| Research Area | Organism/System Studied | Key Findings |

| Oncology | Human cancer cell lines (bladder, T-cell lymphoma) | 13-methyltetradecanoic acid induces apoptosis by regulating AKT and MAPK signaling pathways. wikipedia.org |

| Microbiology | Sewage sludge, Pharmaceutical manufacturing | Used as a GC-MS marker for bacterial presence. medchemexpress.commedchemexpress.comchemicalbook.com |

| Metabolomics | Caenorhabditis elegans, Edible insects, Marine sponges | Identified as a component of the fatty acid profile. nih.govmdpi.comresearchgate.net |

| Chemical Ecology | Sugarcane borer (Diatraea saccharalis) | Found as a fatty acid precursor to pheromone components. wiley.com |

| Synthetic Chemistry | Laboratory synthesis | Development of more efficient methods for producing 13-methyltetradecanoic acid and its triglyceride. csic.es |

Structure

3D Structure

Properties

Molecular Formula |

C15H29O2- |

|---|---|

Molecular Weight |

241.39 g/mol |

IUPAC Name |

13-methyltetradecanoate |

InChI |

InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)/p-1 |

InChI Key |

ZOCYQVNGROEVLU-UHFFFAOYSA-M |

SMILES |

CC(C)CCCCCCCCCCCC(=O)[O-] |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of 13 Methyltetradecanoate and Its Parent Acid

Presence in Prokaryotic Systems

Bacterial Isolates and Communities

13-Methyltetradecanoic acid is a notable component of the cellular fatty acids in numerous bacterial genera.

Flavobacterium : Various species within the Flavobacterium genus contain 13-methyltetradecanoic acid. For instance, it is a major cellular fatty acid in Flavobacterium thalpophilum microbiologyresearch.org. In Flavobacterium columnare, the causative agent of columnaris disease in fish, 13-methyltetradecanoic acid (iso-15:0) is a predominant fatty acid, accounting for a significant percentage of the total fatty acid profile tandfonline.com. Analysis of lipid A from Flavobacterium meningosepticum also revealed the presence of 13-methyltetradecanoic acid asm.org. Similarly, studies on Flavobacterium multivorum isolated from soil have identified 13-methyltetradecanoic acid as one of the major fatty acids nih.gov.

Streptomyces : This genus of actinobacteria is also known to produce 13-methyltetradecanoic acid. It has been reported in Streptomyces manipurensis nih.gov. Additionally, a novel species, Streptomyces smaragdinus, isolated from the gut of a fungus-growing termite, exhibits a fatty acid profile containing 13-methyltetradecanoic acid (iso-C15:0) as a major component nih.govresearchgate.net. Studies on alkalitolerant-mesophilic Streptomyces have also shown that their fatty acid profiles are dominated by branched-chain fatty acids, including 13-methyltetradecanoic acid tubitak.gov.tr. Marine actinobacteria from the Streptomyces genus isolated from mussels also contain this fatty acid ukrbiochemjournal.org.

Chondrosia reniformis : The marine sponge Chondrosia reniformis has been found to contain 13-methyltetradecanoic acid nih.govulpgc.eswikidata.org. The fatty acid composition of this sponge is complex, with a variety of branched and unusual fatty acids ulpgc.esresearchgate.netresearchgate.net.

Stigmatella aurantiaca : The myxobacterium Stigmatella aurantiaca is another prokaryote where 13-methyltetradecanoic acid (iso-15:0) is a main fatty acid component nih.govsigmaaldrich.comasm.org. Research into the biosynthesis of iso-fatty acids in this organism has highlighted its significance nih.gov.

Bacillus gottheilii : While direct evidence for Bacillus gottheilii is not explicitly detailed in the provided context, other Bacillus species, such as Bacillus pumilus and Bacillus licheniformis, have been shown to contain significant amounts of 13-methyltetradecanoic acid oup.com.

The following table summarizes the occurrence of 13-methyltetradecanoic acid in the specified bacterial genera.

| Bacterial Genus | Presence of 13-Methyltetradecanoic Acid | Reference(s) |

| Flavobacterium | Major component in several species including F. thalpophilum, F. columnare, F. meningosepticum, and F. multivorum. | microbiologyresearch.orgtandfonline.comasm.orgnih.gov |

| Streptomyces | Found in species such as S. manipurensis and S. smaragdinus, as well as in marine and alkalitolerant isolates. | nih.govnih.govresearchgate.nettubitak.gov.trukrbiochemjournal.org |

| Chondrosia reniformis | Detected in the fatty acid profile of this marine sponge. | nih.govulpgc.eswikidata.org |

| Stigmatella aurantiaca | A main fatty acid component in this myxobacterium. | nih.govsigmaaldrich.comasm.org |

| Bacillus species | Present in significant amounts in B. pumilus and B. licheniformis. | oup.com |

Methyl 13-methyltetradecanoate is utilized as a bacterial marker in various applications. Its presence, detectable by methods like gas chromatography-mass spectrometry (GC-MS), can indicate bacterial presence in sewage sludge and can be used to monitor for bacterial contamination in pharmaceutical manufacturing processes chemicalbook.commedchemexpress.comcymitquimica.comcaymanchem.com. The distinct fatty acid profiles of bacteria, often rich in branched-chain fatty acids like 13-methyltetradecanoic acid, allow for their identification and quantification in complex environmental and industrial samples tandfonline.commicrobiologyresearch.org. For example, elevated levels of branched-chain fatty acids, including this compound, have been observed in antibiotic-resistant bacterial strains like MRSA and ESBL-producing E. coli nih.gov.

Microbial Fermentation Products and Processes

13-Methyltetradecanoic acid has been identified in products of microbial fermentation. It was notably purified from a soy fermentation product, which has been explored for its biological activities researchgate.netwikipedia.org. The bacterium Pseudomonas resinovorans can utilize 13-methyltetradecanoic acid as a substrate to produce methyl-branched medium-chain-length polyhydroxyalkanoates (mcl-PHA), which are biodegradable polymers nih.govchemsrc.com. Additionally, studies on the fermentation of African oil bean seeds for the production of "Ugba" have identified methyl 12-methyltetradecanoate, a related compound, among the volatile compounds produced nih.gov. Some microorganisms are also capable of producing fatty acid esters like methyl tetradecanoate (B1227901) through fermentation smolecule.com.

Detection in Eukaryotic Biological Systems (Non-Clinical)

Mammalian Biological Matrices

This compound and its parent acid are also found in various mammalian biological fluids and tissues.

Bovine Milk : Bovine milk and milk fat contain 13-methyltetradecanoic acid lookchem.comnih.gov. It is one of the many fatty acids that make up the complex lipid profile of cow's milk unit.nodss.go.thmcdb.ca.

Goat Milk Fat : This fatty acid is also present in goat milk fat lookchem.comresearchgate.net. Studies analyzing the volatile compounds in goat milk have also detected methyl tetradecanoate, a related straight-chain fatty acid ester fortunejournals.comresearchgate.netbookpi.org.

Ewe Rumen Liquor : While direct analysis of ewe rumen liquor is not specified, the presence of branched-chain fatty acids in ruminant products like milk and fat is often attributed to the microbial activity within the rumen vulcanchem.com. Iraqi sheep milk fat has been shown to contain methyl this compound iiste.org.

The following table provides a summary of the detection of this compound or its parent acid in the specified mammalian matrices.

| Mammalian Matrix | Presence of this compound/Acid | Reference(s) |

| Bovine Milk | Detected in milk and milk fat. | lookchem.comnih.govunit.nodss.go.thmcdb.ca |

| Goat Milk Fat | Found in goat milk fat. | lookchem.comresearchgate.net |

| Ewe Rumen Liquor (and Sheep Milk) | Methyl this compound detected in sheep milk fat. | iiste.org |

Plant Kingdom Distribution (e.g., Argania spinosa L., Industrial Hemp, Micromeria fruticosa)

The distribution of this compound and its parent acid is notable within the plant kingdom, having been identified in a variety of species.

Argania spinosa L.: The leaves of the Argan tree (Argania spinosa L.) have been found to contain methyl this compound. aminer.org A lipidomic analysis of Argan tree leaves from different altitudinal zones in Morocco identified this compound as one of the critical markers for regional adaptations. aminer.org Specifically, its accumulation was noted to increase significantly in trees growing at very high altitudes, suggesting a role in the plant's adaptation to environmental stress. aminer.org Argan oil, expressed from the kernels, is primarily composed of oleic and linoleic acids, but also contains trace amounts of other fatty acids. acgpubs.orgebay.com

Industrial Hemp: Research on the pyrolysis of industrial hemp (Cannabis sativa L.) has detected the presence of methyl this compound. mdpi.comresearchgate.net In a comparative study, this compound was identified in the distillates from the pyrolysis of hemp leaves. mdpi.com

Micromeria fruticosa: The plant Micromeria fruticosa, a member of the mint family, also contains derivatives of 13-methyltetradecanoic acid. preprints.orgnajah.edu A study analyzing the chemical composition of different solvent extracts from the flowers and leaves of Micromeria fruticosa identified ethyl 13-methyl-tetradecanoate as a major component in the flower/hexane (B92381) extract, constituting 24.10% of the total compounds detected. preprints.org This finding highlights the significant presence of this fatty acid ester in certain parts of the plant.

Other Biological Sources

Beyond the specific examples mentioned above, 13-methyltetradecanoic acid and its derivatives have been identified in a range of other biological sources.

Bacteria: This fatty acid is found in various bacteria. For instance, it has been identified in Flavobacterium species. caymanchem.com Bacillus subtilis is known to produce several branched-chain fatty acids, including 13-methyltetradecanoic acid (iso-C15). cdnsciencepub.com The relative abundance of these fatty acids in B. subtilis can be influenced by the availability of precursors like the amino acid L-leucine or the short-chain fatty acid isovalerate. cdnsciencepub.com The bacterium Pseudomonas resinovorans can utilize 13-methyltetradecanoic acid to produce methyl-branched medium-chain-length poly(hydroxyalkanoates) (mcl-PHA). nih.gov Additionally, it has been reported in Streptomyces manipurensis. nih.gov

Sponges: The phospholipid fatty acid composition of the marine sponge Amphimedon complanata contains 2-methoxy-13-methyltetradecanoic acid, a derivative of the parent acid. scispace.com It is suggested that these acids might originate from bacteria living in symbiosis with the sponge. scispace.com Another sponge, Chondrosia reniformis, has also been reported to contain 13-methyltetradecanoic acid. nih.gov

Fungi and Fermentation Products: 13-methyltetradecanoic acid was originally purified from a soy fermentation product. wikipedia.orgaacrjournals.org It has also been detected in wild mushrooms. researchgate.net

Soil and Dairy: The compound is present in arable soil, with its levels reportedly decreasing in response to heavy metal contamination. caymanchem.com Furthermore, it has been found in the rumen liquor of dairy ewes, as well as in bovine and goat milk fat. caymanchem.com

Data Tables

Table 1: Natural Occurrence of 13-Methyltetradecanoic Acid and its Derivatives

| Biological Source | Organism/Product | Compound Form | Reference(s) |

| Aquatic Organisms | Rainbow Trout (Oncorhynchus mykiss) | 13-methyltetradecanoic acid | caymanchem.comlookchem.com |

| Freshwater Fish (general) | Branched-chain fatty acids (including iso-15:0) | nih.gov | |

| Plants | Argan Tree (Argania spinosa L.) | Methyl this compound | aminer.org |

| Industrial Hemp (Cannabis sativa L.) | Methyl this compound | mdpi.comresearchgate.net | |

| Micromeria fruticosa | Ethyl 13-methyl-tetradecanoate | preprints.org | |

| Bacteria | Flavobacterium species | 13-methyltetranoic acid | caymanchem.com |

| Bacillus subtilis | 13-methyltetranoic acid (iso-C15) | cdnsciencepub.com | |

| Pseudomonas resinovorans | Utilizes 13-methyltetranoic acid | nih.gov | |

| Streptomyces manipurensis | 13-methyltetranoic acid | nih.gov | |

| Sponges | Amphimedon complanata | 2-methoxy-13-methyltetranoic acid | scispace.com |

| Chondrosia reniformis | 13-methyltetranoic acid | nih.gov | |

| Other | Soy Fermentation Product | 13-methyltetranoic acid | wikipedia.orgaacrjournals.org |

| Wild Mushrooms | Methyl this compound | researchgate.net | |

| Arable Soil | 13-methyltetranoic acid | caymanchem.com | |

| Dairy Ewe Rumen Liquor | 13-methyltetranoic acid | caymanchem.com | |

| Bovine and Goat Milk Fat | 13-methyltetranoic acid | caymanchem.com |

Biosynthetic and Metabolic Pathways of 13 Methyltetradecanoate

Precursor Identification and Elucidation

The direct precursor to 13-methyltetradecanoate is its corresponding free fatty acid, 13-methyltetradecanoic acid. nih.govlarodan.com This iso-fatty acid is characterized by a methyl group at the 13th carbon position of a tetradecanoic acid backbone. nih.gov The biosynthesis of this compound involves the esterification of 13-methyltetradecanoic acid.

Enzymatic Systems Involved in Anabolism

The formation of this compound is a multi-step process that relies on the convergence of fatty acid and amino acid metabolism.

Fatty Acid Biosynthesis Pathways

The fundamental machinery for elongating the carbon chain of fatty acids is the fatty acid synthase (FAS) system. nih.govwikipedia.org In most organisms, FAS utilizes acetyl-CoA as a primer and malonyl-CoA for the sequential addition of two-carbon units to build straight-chain fatty acids. nih.govwikipedia.org However, the synthesis of branched-chain fatty acids like 13-methyltetradecanoic acid involves the use of alternative primers derived from branched-chain amino acids. nih.govwikipedia.org

Integration of Branched-Chain Amino Acid Metabolism

The catabolism of the branched-chain amino acids (BCAAs) valine and leucine (B10760876) provides the initial building blocks for iso-fatty acids. The breakdown of these amino acids generates branched-chain α-keto acids. nih.govfrontiersin.org Specifically, the catabolism of valine and leucine leads to the formation of precursors that can be used to initiate the synthesis of branched-chain fatty acids. frontiersin.orgplos.org The initial step in BCAA catabolism is a transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts the BCAAs into their corresponding branched-chain α-keto acids (BCKAs). mdpi.com This is followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, yielding branched-chain acyl-CoA primers. mdpi.com

| Branched-Chain Amino Acid | Corresponding α-Keto Acid | Resulting Acyl-CoA Primer |

| Valine | 2-Ketoisovalerate (KIV) | Isobutyryl-CoA |

| Leucine | 2-Ketoisocaproate (KIC) | Isovaleryl-CoA |

| Isoleucine | 2-Keto-3-methylvalerate (KMV) | 2-Methylbutyryl-CoA |

This table outlines the initial products derived from the catabolism of branched-chain amino acids, which serve as primers for branched-chain fatty acid synthesis.

Methylmalonyl-CoA Incorporation Mechanisms

While branched-chain acyl-CoAs act as primers, the elongation of the fatty acid chain can also incorporate methyl branches through the use of methylmalonyl-CoA instead of malonyl-CoA. nih.govnih.gov Fatty acid synthase (FAS) exhibits a degree of promiscuity and can utilize methylmalonyl-CoA, leading to the introduction of methyl groups onto the growing acyl chain. nih.gov The cytosolic enzyme ECHDC1 plays a role in regulating the levels of methylmalonyl-CoA, thereby influencing the production of methyl-branched fatty acids. nih.gov In some organisms, cell-free extracts have been shown to catalyze the incorporation of methylmalonyl-CoA into multibranched fatty acids. nih.gov

Catabolic Pathways and Metabolic Fate

The breakdown of branched-chain fatty acids like 13-methyltetradecanoic acid can proceed through specific oxidative pathways.

Alpha-Oxidation Mechanisms

For fatty acids that have a methyl group on the beta-carbon, such as phytanic acid, the typical beta-oxidation pathway is blocked. microbenotes.comnih.gov In such cases, alpha-oxidation is the primary catabolic route. microbenotes.comnih.gov This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid. microbenotes.com The pathway includes a series of enzymatic reactions: activation, hydration, oxidation, and thiolysis, which ultimately shorten the fatty acid by one carbon. microbenotes.com While direct evidence for the alpha-oxidation of 13-methyltetradecanoic acid is not extensively detailed, the structural features of iso-fatty acids suggest that this pathway would be relevant for their degradation, especially if further metabolism is hindered at the beta-carbon.

Beta-Oxidation Processes

The metabolic breakdown of this compound, an iso-branched-chain fatty acid, occurs primarily through the beta-oxidation pathway. However, the presence of a methyl group on the carbon chain introduces complexities that differentiate its catabolism from that of straight-chain fatty acids. The metabolism of methyl-branched fatty acids often takes place in peroxisomes, in contrast to the mitochondrial beta-oxidation of most straight-chain fatty acids. nih.govnih.gov

The initial step in the beta-oxidation of any fatty acid is its activation to a thioester of coenzyme A (CoA). This reaction is catalyzed by acyl-CoA synthetases. Following activation, the core beta-oxidation cycle proceeds through a sequence of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis. The first step is catalyzed by a class of enzymes known as acyl-CoA dehydrogenases (ACADs), which introduce a double bond between the α- and β-carbons of the acyl-CoA molecule. wikipedia.org

For branched-chain fatty acids like this compound, the methyl group can sterically hinder the enzymes of the standard beta-oxidation pathway. Specifically, when the methyl group is located at an odd-numbered carbon relative to the carboxyl end (as in an iso-fatty acid), standard beta-oxidation can proceed until the branch point is reached. For this compound (an iso-C15 fatty acid), beta-oxidation would yield several molecules of acetyl-CoA until isovaleryl-CoA (a branched five-carbon acyl-CoA) is formed. Isovaleryl-CoA is then further metabolized through a pathway common to the degradation of the branched-chain amino acid leucine.

In some cases, particularly for methyl branches closer to the carboxyl group (e.g., at the β-carbon), a process called alpha-oxidation is required to remove the methyl-containing carbon before beta-oxidation can proceed. nih.govsmpdb.ca However, for an iso-fatty acid like this compound, where the branch is far from the carboxyl group, multiple cycles of beta-oxidation can occur before the branched-chain intermediate is formed.

Research on Pseudomonas resinovorans has shown that when grown on 13-methyltetradecanoic acid, the bacterium produces polyhydroxyalkanoates (PHAs) composed of methyl-branched monomers. nih.gov The formation of these monomers, such as 3-hydroxy-7-methyloctanoic acid and 3-hydroxy-9-methyldecanoic acid, demonstrates that the beta-oxidation pathway is actively processing the branched-chain substrate. nih.gov The intermediates of beta-oxidation are shunted into the PHA synthesis pathway. nih.gov

The enzymes involved in the oxidation of branched-chain fatty acids can differ from those that act on straight-chain fatty acids, showing different substrate specificities. nih.gov Deficiencies in the enzymes responsible for branched-chain fatty acid oxidation can lead to metabolic disorders characterized by the accumulation of these fatty acids. nih.gov

Table 1: Key Enzyme Classes in Fatty Acid Beta-Oxidation

| Enzyme Class | Function | Relevance to this compound |

| Acyl-CoA Synthetase | Activates fatty acids by converting them to acyl-CoA esters. | The initial step required for this compound to enter the beta-oxidation pathway. |

| Acyl-CoA Dehydrogenase (ACAD) | Catalyzes the first oxidation step, introducing a double bond. wikipedia.org | Specific ACADs are involved in the oxidation of branched-chain acyl-CoAs. wikipedia.org |

| Enoyl-CoA Hydratase | Hydrates the double bond formed in the previous step. frontiersin.org | Acts on the intermediates of this compound breakdown. |

| 3-Hydroxyacyl-CoA Dehydrogenase | Catalyzes the second oxidation step, forming a ketoacyl-CoA. frontiersin.org | Acts on the intermediates of this compound breakdown. |

| Thiolase | Cleaves the ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. frontiersin.org | Releases acetyl-CoA until the branched-chain intermediate, isovaleryl-CoA, is formed. |

Derivatization and Esterification Reactions

In analytical chemistry, fatty acids like 13-methyltetradecanoic acid are often chemically modified before analysis, most commonly by gas chromatography (GC). In their free form, the polarity of the carboxylic acid group can lead to poor chromatographic performance, including peak tailing and adsorption issues. labtorg.kzsigmaaldrich.com To overcome this, the fatty acid is converted into a less polar ester derivative, most frequently a fatty acid methyl ester (FAME). labtorg.kzuvigo.es

The process of converting a fatty acid into its corresponding methyl ester is known as esterification or transesterification (if starting from a lipid). Methyl this compound is the methyl ester derivative of 13-methyltetradecanoic acid. cymitquimica.comlarodan.comcymitquimica.com Various reagents and methods are used to achieve this derivatization.

A common method involves acid-catalyzed esterification using reagents like boron trichloride (B1173362) (BCl₃) in methanol (B129727). labtorg.kz In a typical procedure, the fatty acid sample is heated with the BCl₃-methanol reagent, which serves as both the catalyst and the source of the methyl group. labtorg.kz After the reaction, the FAMEs are extracted into a non-polar solvent like hexane (B92381) for GC analysis. labtorg.kz

Another widely used technique is alkaline methanolysis, which employs a base catalyst such as methanolic potassium hydroxide (B78521) (KOH). uvigo.esresearchgate.net This method is particularly effective for transesterifying fatty acids from glycerolipids. The reaction involves incubating the sample with the alkaline reagent, followed by neutralization and extraction of the FAMEs. uvigo.es

More rapid, single-step derivatization methods are also available. Reagents like trimethylsulfonium (B1222738) hydroxide (TMSH) can be used for simultaneous saponification and methylation directly in the GC injector port (on-column derivatization) or prior to injection. uvigo.esresearchgate.net Studies comparing different methods have found that using an extraction mixture similar to the Folch method combined with TMSH as the derivatization agent can yield high recoveries of fatty acids from complex environmental samples. uvigo.es The choice of method often depends on the nature of the sample matrix and the specific analytical requirements. uvigo.es

The successful derivatization of 13-methyltetradecanoic acid to methyl this compound is crucial for its accurate identification and quantification in various biological and environmental samples, where it can serve as a microbial biomarker. uvigo.esuvigo.es

Table 2: Common Derivatization Methods for Fatty Acid Analysis

| Method/Reagent | Description | Application |

| Boron Trichloride (BCl₃) in Methanol | An acid-catalyzed esterification method. The sample is heated with the reagent to form FAMEs. labtorg.kz | Widely used for preparing FAMEs from free fatty acids and lipids for GC analysis. labtorg.kz |

| Alkaline Methanolysis (e.g., Methanolic KOH) | A base-catalyzed transesterification. It cleaves fatty acids from lipids and converts them to FAMEs simultaneously. uvigo.esresearchgate.net | Effective for analyzing fatty acid profiles in glycerolipids and complex organic samples. uvigo.es |

| Trimethylsulfonium Hydroxide (TMSH) | A strong methylating agent used for rapid derivatization, often at elevated temperatures in the GC injector. uvigo.es | Suitable for rapid screening and analysis of total fatty acid profiles in various matrices. uvigo.esresearchgate.net |

Advanced Analytical Methodologies for 13 Methyltetradecanoate Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating and purifying 13-methyltetradecanoate from complex mixtures. The choice of method depends on the sample matrix, the required purity, and the scale of the separation.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs), including this compound. libretexts.org The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. libretexts.org For FAME analysis, the methyl esterification of the parent fatty acid is a common derivatization step to increase volatility and improve chromatographic behavior. nih.gov

Key parameters in GC analysis include the stationary phase of the column, the carrier gas, and the temperature program. Columns with a (5%-phenyl)-methylpolysiloxane stationary phase, such as a DB-5MS or equivalent, are commonly used for FAME separation. mdpi.comarvojournals.org An Agilent CP-Sil 8 CB column has also been successfully used to separate various bacterial fatty acid methyl esters, including methyl this compound. gcms.cz Helium is the most frequently used carrier gas, maintained at a constant flow rate, typically around 1.0 mL/min. mdpi.comarvojournals.orgcopernicus.org

Temperature programming, where the column temperature is increased during the run, is crucial for separating mixtures with a wide range of boiling points, which is typical for FAME profiles. libretexts.org A typical program might start at a low temperature (e.g., 40-60°C) to resolve shorter-chain FAMEs and gradually ramp up to higher temperatures (e.g., 250-300°C) to elute longer-chain and more complex esters. nih.govnih.gov

| Parameter | Typical Specification | Purpose | Source |

|---|---|---|---|

| Column Type | Capillary column (e.g., DB-5MS, CP-Sil 8 CB) | Provides high-resolution separation of analytes. | mdpi.comarvojournals.orggcms.cz |

| Stationary Phase | (5%-phenyl)-methylpolysiloxane or similar | Separates compounds based on boiling point and polarity. | mdpi.com |

| Carrier Gas | Helium or Nitrogen | Transports the vaporized sample through the column. | libretexts.orgmdpi.comarvojournals.org |

| Flow Rate | ~1.0 mL/min | Ensures consistent and reproducible retention times. | mdpi.comcopernicus.orgmdpi.com |

| Temperature Program | Ramped increase (e.g., 60°C to 300°C) | Separates a wide range of FAMEs with different boiling points in a single run. | libretexts.orgnih.govnih.gov |

| Injection Mode | Split/Splitless | Introduces a precise amount of sample onto the column. | mdpi.comarvojournals.org |

Liquid Chromatography (LC) Approaches

While GC is prevalent, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers alternative separation strategies, especially for less volatile or thermally sensitive lipids. mdpi.comsigmaaldrich.com LC separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase. sigmaaldrich.com

For FAMEs, reversed-phase HPLC (RP-HPLC) is a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of solvents like acetonitrile (B52724) and water. sigmaaldrich.comumich.edu Compounds are separated based on their hydrophobicity, with more nonpolar compounds being retained longer.

Normal-phase HPLC (NP-HPLC) can also be employed, using a polar stationary phase (like silica) and a nonpolar mobile phase. core.ac.uk This technique is effective for separating isomers and lipid classes. core.ac.uk Hydrophilic interaction liquid chromatography (HILIC) is another variant useful for separating polar metabolites. sigmaaldrich.com

| LC Mode | Stationary Phase | Mobile Phase Principle | Separation Basis | Source |

|---|---|---|---|---|

| Reversed-Phase (RP-HPLC) | Nonpolar (e.g., C18) | Polar (e.g., Acetonitrile/Water) | Hydrophobicity | sigmaaldrich.comumich.edu |

| Normal-Phase (NP-HPLC) | Polar (e.g., Silica) | Nonpolar (e.g., Hexane (B92381)/Ethyl Acetate) | Polarity | core.ac.uk |

| Hydrophilic Interaction (HILIC) | Polar | High organic content with aqueous component | Partitioning into a water-enriched layer on the stationary phase | sigmaaldrich.com |

Thin-Layer Chromatography (TLC) in Isolation Studies

Thin-layer chromatography (TLC) is a simple, cost-effective, and rapid separation technique often used for monitoring reaction progress or for preparative isolation of small amounts of a compound. umich.edulibretexts.org The technique involves spotting a sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. umich.edu The plate is then placed in a chamber with a solvent system (the mobile phase), which moves up the plate by capillary action, separating the sample components. umich.edu

The separation is based on the differential affinity of compounds for the stationary and mobile phases. libretexts.org For a moderately polar compound like this compound, a silica gel plate with a nonpolar to moderately polar solvent system, such as a mixture of hexane and ethyl acetate, would be appropriate. The position of the separated compound is identified by its Retention Factor (Rf), which is the ratio of the distance traveled by the sample to the distance traveled by the solvent. libretexts.org Centrifugally accelerated thin-layer chromatography is a variation that can enhance the speed and efficiency of preparative separations. phytojournal.com

Mass Spectrometry for Detection and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the detection and structural elucidation of chemical compounds. When coupled with a chromatographic separation technique, it provides high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization and Validation

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful and widely used method for the definitive identification of FAMEs. libretexts.orgnih.gov After separation in the GC column, the eluting compounds enter the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). arvojournals.orgcopernicus.org The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint. chromatographyonline.com

Optimization of a GC-MS method is critical for achieving reliable results. chromatographyonline.com This involves adjusting parameters such as injector temperature, ion source temperature, and electron energy. nih.govarvojournals.org For instance, a lower electron energy (e.g., -30 V instead of the standard -70 V) can sometimes be used to reduce fragmentation and preserve the molecular ion, which is crucial for confirming the molecular weight of the compound. arvojournals.org The identity of this compound has been confirmed in various samples using GC-MS analysis, where its mass spectrum is matched against reference spectra in libraries like the NIST database. researchcommons.orgresearchgate.net

Method validation ensures accuracy and precision, establishing parameters like the limit of detection (LOD) and limit of quantification (LOQ). mdpi.com

| Parameter | Typical Setting | Impact on Analysis | Source |

|---|---|---|---|

| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. | nih.govmdpi.com |

| Ion Source Temperature | 150 - 250 °C | Affects ionization efficiency and fragmentation patterns. | nih.govmdpi.comarvojournals.org |

| Transfer Line Temperature | ~220 - 325 °C | Prevents condensation of analytes between the GC and MS. | arvojournals.orgcopernicus.org |

| Ionization Mode | Electron Ionization (EI) | Creates characteristic, reproducible fragmentation patterns for library matching. | arvojournals.orgcopernicus.org |

| Electron Energy | -70 V (standard) or lower | Controls the degree of fragmentation; lower energy can increase molecular ion abundance. | arvojournals.orgcopernicus.org |

| Mass Scan Range | e.g., 35-500 amu | Defines the range of mass-to-charge ratios detected. | mdpi.comcopernicus.org |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in Lipidomics

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a cornerstone of modern lipidomics, enabling the analysis of intact lipids directly from crude biological extracts, an approach often called "shotgun lipidomics". nih.govmcmaster.ca This technique is particularly valuable for analyzing complex lipid profiles without the need for prior chromatographic separation. nih.govntnu.no

In ESI, a sample solution is sprayed through a high-voltage capillary, creating charged droplets that evaporate to produce gaseous ions with minimal fragmentation. nih.gov These ions are then analyzed in a tandem mass spectrometer (MS/MS), where specific precursor ions can be selected, fragmented, and their product ions analyzed. nih.gov This process provides detailed structural information about the lipid, including the composition of its fatty acyl chains. mcmaster.ca While GC-MS analyzes fatty acids after they have been cleaved from the parent lipid and derivatized, ESI-MS/MS can analyze the intact lipid, providing a more complete picture of the lipidome. mcmaster.ca This approach is suitable for high-throughput screening and detailed structural characterization of diverse lipid classes in complex biological samples. nih.govnih.gov

Atmospheric Pressure Photoionization (APPI) Mass Spectrometry

Atmospheric Pressure Photoionization (APPI) has emerged as a powerful and highly suitable ionization technique for the analysis of nonpolar and weakly polar compounds, including fatty acid methyl esters (FAMEs) like this compound. amazonaws.commetwarebio.com Unlike electrospray ionization (ESI), which is ideal for polar and ionic compounds, or atmospheric pressure chemical ionization (APCI), APPI effectively ionizes molecules with lower polarity. amazonaws.comnih.gov This is achieved by using a vacuum ultraviolet (VUV) lamp to emit photons that ionize the analyte molecules, often with the assistance of a dopant. metwarebio.com

For FAMEs, APPI typically results in the formation of protonated molecules, [M+H]⁺, providing clear molecular weight information with minimal fragmentation in the source. amazonaws.comresearchgate.net Research comparing ionization techniques has shown that APPI offers significant advantages for lipid analysis, including FAMEs. It generally provides higher signal intensity, a better signal-to-noise ratio, and is less susceptible to ion suppression and matrix effects compared to ESI and APCI. amazonaws.comnih.gov Studies have demonstrated that APPI can be 2 to 4 times more sensitive than APCI for lipid analysis. amazonaws.comnih.gov These characteristics make APPI-MS an excellent method for the quantitative analysis of this compound in complex mixtures. amazonaws.com

Fragmentation Pattern Analysis for Branched-Chain Fatty Acid Methyl Esters

Tandem mass spectrometry (MS/MS) is indispensable for determining the precise structure of fatty acids, especially for locating branch points in isomers that are otherwise difficult to distinguish. The fragmentation patterns of branched-chain fatty acid methyl esters (BCFAMEs) under techniques like electron ionization (EI)-MS/MS provide highly characteristic ions that act as structural fingerprints. nih.govresearchgate.net

This compound is classified as an iso-branched fatty acid methyl ester, characterized by a methyl group on the penultimate carbon (n-2 position) from the aliphatic end, creating a terminal isopropyl group. researchgate.net The key to identifying iso-BCFAMEs is the facile cleavage at the bond adjacent to the tertiary carbon of this isopropyl group. nih.govresearchgate.net

Upon collisional dissociation, the molecular ion of an iso-BCFAME like methyl this compound (also known as methyl isopentadecanoate) undergoes a characteristic neutral loss. The most prominent fragmentation pathway is the loss of a 43 Da fragment (C₃H₇), which corresponds to the terminal isopropyl moiety. researchgate.net This results in a highly abundant [M-43]⁺ ion, which is a diagnostic marker for iso-branched structures. researchgate.netresearchgate.net In contrast, anteiso-branched isomers (methyl group at the n-3 position) show characteristic losses of 29 Da (ethyl group) and 57 Da (sec-butyl group). nih.govresearchgate.net

The table below summarizes the key fragment ions observed in the mass spectra of iso- and anteiso-BCFAMEs, highlighting the diagnostic ions used for structural assignment.

| Branch Type | Example Compound | Parent Ion [M]⁺ | Key Diagnostic Fragment Ion(s) | Neutral Loss | Reference |

|---|---|---|---|---|---|

| iso | Methyl this compound | m/z 256 | [M-43]⁺ (m/z 213) | 43 Da (∙C₃H₇) | researchgate.net |

| anteiso | Methyl 12-methyltetradecanoate | m/z 256 | [M-29]⁺ (m/z 227) and [M-57]⁺ (m/z 199) | 29 Da (∙C₂H₅) and 57 Da (∙C₄H₉) | researchgate.netarvojournals.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete and unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. aocs.org

¹H NMR Spectroscopy for Proton Environment Characterization

¹H NMR spectroscopy allows for the characterization of all proton environments within the this compound molecule. The spectrum of a typical FAME shows distinct signals for the methoxy (B1213986) group, the α-methylene protons, the bulk methylene (B1212753) chain, and the terminal methyl group. researchgate.net For a branched-chain FAME, additional signals corresponding to the branch point are observed. aocs.org

In the ¹H NMR spectrum of methyl this compound, the key signals include a singlet for the ester methyl protons (-OCH₃) around 3.67 ppm and a triplet for the α-methylene protons (-CH₂COO) at approximately 2.30 ppm. researchgate.net The long aliphatic chain produces a broad multiplet signal around 1.2-1.4 ppm. researchgate.net Crucially, the iso-branching is identified by a doublet at approximately 0.86 ppm, which corresponds to the two equivalent methyl groups at the C13 and C14 positions, coupled to the methine proton at C13. aocs.org The methine proton itself typically appears as a multiplet further downfield.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Ester Methyl (-COOCH₃) | ~3.67 | Singlet | researchgate.net |

| α-Methylene (-CH₂-COO) | ~2.30 | Triplet | researchgate.net |

| β-Methylene (-CH₂-CH₂COO) | ~1.60 | Multiplet | researchgate.net |

| Bulk Methylene (-(CH₂)ₙ-) | ~1.25 | Multiplet | researchgate.netaocs.org |

| Branched Methyls (C14-H₃ and C13-CH₃) | ~0.86 | Doublet | aocs.org |

| Methine at Branch (C13-H) | ~1.55 | Multiplet | aocs.org |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Due to the large chemical shift range, signals are well-resolved, allowing for the identification of each unique carbon atom. researchgate.net For this compound, the spectrum reveals characteristic signals for the ester carbonyl, the methoxy carbon, the aliphatic chain carbons, and the carbons at and near the branch point. aocs.org

The carbonyl carbon (C1) appears significantly downfield around 174 ppm, while the methoxy carbon resonates at about 51 ppm. researchgate.netaocs.org The carbons of the long methylene chain appear in a cluster between 25 and 35 ppm. The iso-branch gives rise to specific signals: the two terminal methyl carbons (C14 and the C13-methyl) are observed around 22.7 ppm, the methine carbon (C13) at approximately 28.0 ppm, and the adjacent methylene carbon (C12) at around 39.1 ppm. aocs.org

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | ~174.4 | aocs.orgmimedb.org |

| Methoxy (-OCH₃) | ~51.4 | aocs.orgmimedb.org |

| C2 (-CH₂-COO) | ~34.1 | aocs.orgmimedb.org |

| C3 | ~25.0 | aocs.orgmimedb.org |

| Bulk Methylene (C4-C11) | 29.1 - 29.7 | aocs.orgmimedb.org |

| C12 (-CH₂-CH(CH₃)₂) | ~39.1 | aocs.org |

| C13 (-CH(CH₃)₂) | ~28.0 | aocs.org |

| C14 and C13-Methyl | ~22.7 | aocs.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR provides essential information, 2D NMR techniques are crucial for confirming the complete molecular structure by establishing connectivity between atoms. nih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. researchgate.net For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons along the entire aliphatic chain, from the α-methylene protons (C2) to the methine proton (C13) and the terminal methyl protons. This confirms the linear sequence of the chain and the connectivity at the branch point. magritek.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). researchgate.net An HSQC spectrum would show a cross-peak for each C-H bond, for instance, linking the methoxy proton signal (~3.67 ppm) to the methoxy carbon signal (~51.4 ppm) and the branched methyl proton doublet (~0.86 ppm) to the corresponding carbon signal (~22.7 ppm). This allows for the unambiguous assignment of both ¹H and ¹³C signals. magritek.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on long-range (typically two or three bond) ¹H-¹³C couplings. researchgate.net This is particularly powerful for piecing together molecular fragments. For example, the methoxy protons (~3.67 ppm) would show a correlation to the carbonyl carbon (~174.4 ppm), confirming the ester group. mdpi.com Critically, the branched methyl protons (~0.86 ppm) would show correlations to both the methine carbon (C13) and the adjacent methylene carbon (C12), definitively placing the isopropyl group at the end of the chain. mdpi.comnih.gov

Spectroscopic Methods for Complementary Characterization (e.g., IR Spectroscopy)

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. spectra-analysis.com For a FAME like this compound, the IR spectrum is dominated by absorptions characteristic of the ester group and the long aliphatic chain. spectra-analysis.com

The most prominent feature is a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester, which typically appears in the range of 1735-1745 cm⁻¹. researchgate.netjournalajacr.com Other key signals include the C-O stretching vibrations of the ester group, which appear as two bands, often around 1197 cm⁻¹ (asymmetric stretch) and 1170 cm⁻¹ (symmetric stretch). journalajacr.comijesd.org The long saturated alkyl chain gives rise to strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2925 cm⁻¹ for asymmetric CH₂ stretch and 2855 cm⁻¹ for symmetric CH₂ stretch) and C-H bending vibrations around 1465 cm⁻¹ (for CH₂ scissoring). researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2855 - 2960 | Strong | researchgate.net |

| C=O Stretch (Ester) | 1735 - 1745 | Strong | journalajacr.com |

| C-H Bend (CH₂/CH₃) | 1436 - 1465 | Medium | researchgate.netjournalajacr.com |

| C-O Stretch (Ester) | 1170 - 1200 | Strong | journalajacr.comijesd.org |

Derivatization Strategies for Analytical Purposes (e.g., Transmethylation)

Derivatization is a common and often necessary step in the analysis of fatty acids like 13-methyltetradecanoic acid. This process chemically modifies the compound to make it more suitable for analysis, typically by gas chromatography (GC). The primary goal of derivatization in this context is to convert the non-volatile fatty acid into its more volatile methyl ester, this compound, a process known as transmethylation or simply methylation. calstate.edunih.gov This enhances its thermal stability and improves its chromatographic behavior, leading to better separation and detection. calstate.edu

Several reagents and methods are employed for the transmethylation of fatty acids. Common derivatization agents include:

Boron trifluoride-methanol (BF3-MeOH): This is a widely used reagent for preparing fatty acid methyl esters (FAMEs). semanticscholar.org However, it is important to note that BF3-MeOH is a good derivatizing reagent for porous substrates but primarily produces methyl esters. semanticscholar.org

Acid-catalyzed methylation: Using reagents like 5% HCl in methanol (B129727) is another effective method. nih.gov This process typically involves heating the sample with the reagent to facilitate the reaction. nih.govarkat-usa.org

Alkaline methanolysis: This involves using a base, such as methanolic potassium hydroxide (B78521) (KOH) solution, to catalyze the transmethylation. researchgate.net

Other reagents: Hydroxides like tetramethylammonium (B1211777) hydroxide (TMAH) and trimethylsulfonium (B1222738) hydroxide (TMSH) have also been utilized for the derivatization of fatty acids for GC-MS analysis. researchgate.net

The choice of derivatization strategy can depend on the sample matrix and the specific analytical goals. For instance, in the analysis of fatty acids from complex environmental solids, different extraction and derivatization methods are compared to find the most efficient procedure. researchgate.net The process often involves the extraction of total lipids from a sample, followed by the transmethylation step to convert the fatty acids into their corresponding FAMEs, including this compound. mdpi.com These FAMEs are then typically extracted into an organic solvent like n-hexane before being injected into the GC system. nih.gov

The derivatized samples are then analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). arkat-usa.org The resulting data allows for the identification and quantification of this compound based on its retention time and mass spectrum. arkat-usa.org

Table 1: Common Derivatization Reagents for Fatty Acid Analysis

| Reagent | Description | Common Application |

|---|---|---|

| Boron trifluoride-methanol (BF3-MeOH) | An effective reagent for preparing FAMEs, particularly from porous substrates. semanticscholar.org | Analysis of fatty acids in various biological and environmental samples. semanticscholar.org |

| Hydrochloric acid in methanol (HCl/MeOH) | An acid catalyst used for the transmethylation of fatty acids. nih.govarkat-usa.org | Preparation of FAMEs for GC analysis. nih.govarkat-usa.org |

| Methanolic Potassium Hydroxide (KOH/MeOH) | A base catalyst used in alkaline methanolysis for FAME preparation. researchgate.net | Derivatization of fatty acids from complex matrices. researchgate.net |

| Trimethylsulfonium hydroxide (TMSH) | A derivatizing agent used for profiling fatty acids in various samples. researchgate.net | Analysis of fatty acids in bacteria, plankton, and environmental samples. researchgate.net |

Quantitative and Qualitative Analytical Method Validation

Validation of the analytical method is a critical step to ensure the reliability and accuracy of the results obtained for this compound. This process involves evaluating several key parameters for both qualitative and quantitative analysis.

Qualitative Analysis Validation:

Qualitative analysis focuses on confirming the identity of this compound in a sample. This is typically achieved by comparing the retention time and mass spectrum of the analyte in the sample to that of a known standard. mdpi.com The use of standard reference materials or a well-characterized FAME mixture is crucial for this purpose. nih.govjeol.com

Integrated qualitative analysis, which combines library database search results with molecular ion confirmation from soft ionization techniques, can significantly improve the accuracy of identification. jeol.com Techniques like Photoionization (PI) can be effective in obtaining molecular ion information for FAMEs, which can be challenging with standard Electron Ionization (EI). jeol.com

Quantitative Analysis Validation:

Quantitative analysis aims to determine the exact amount of this compound in a sample. Method validation for quantitative analysis typically assesses the following parameters:

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal over a specific range. It is often evaluated by creating a calibration curve with a series of standards and determining the coefficient of determination (R²). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. mdpi.com These are often calculated based on the standard deviation of the response and the slope of the calibration curve. mdpi.com

Precision: This measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) and can be assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). mdpi.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the added analyte that is recovered is calculated. mdpi.comubbcluj.ro Good recovery rates indicate that the method is accurate. mdpi.com

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com

The validation of the entire analytical procedure, including extraction and derivatization, is crucial for obtaining accurate quantitative data for this compound in complex matrices. mdpi.com

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description | Method of Evaluation |

|---|---|---|

| Linearity | Establishes the proportional relationship between analyte concentration and instrument response. nih.gov | Analysis of a series of standards to generate a calibration curve and determine the coefficient of determination (R²). nih.gov |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. mdpi.com | Calculated from the standard deviation of the response and the slope of the calibration curve. mdpi.com |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately quantified. mdpi.com | Calculated from the standard deviation of the response and the slope of the calibration curve. mdpi.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. mdpi.com | Expressed as the relative standard deviation (%RSD) for intra-day and inter-day measurements. mdpi.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. mdpi.comubbcluj.ro | Determined by recovery studies using spiked samples. mdpi.comubbcluj.ro |

| Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. mdpi.com | Comparison of chromatograms from blank, standard, and sample matrices. mdpi.com |

Biochemical and Physiological Roles in Model Organisms and Cellular Systems Non Clinical

Role in Microbial Physiology and Ecology

13-Methyltetradecanoate, a branched-chain fatty acid (BCFA) also referred to as iso-C15:0, is a crucial lipid component of microbial cell membranes. nih.gov Its presence is vital for modulating the physical characteristics of the membrane, including its fluidity. frontiersin.org The incorporation of iso-C15:0, with its methyl branch, effectively lowers the fatty acid's melting point. This structural feature is a key adaptation for maintaining membrane fluidity, particularly in low-temperature environments. d-nb.infonih.gov

The synthesis and integration of BCFAs like this compound are significant in a variety of bacteria. For instance, in thermophilic Thermus species, iso-C15:0 is one of the major fatty acyl chains. microbiologyresearch.org In Listeria monocytogenes, BCFAs, including iso-C15:0, constitute over 95% of the fatty acids in the membrane, playing a critical role in its ability to grow at low temperatures. frontiersin.orgresearchgate.net The bacterium adapts to cold by altering its fatty acid composition, demonstrating the importance of these branched-chain lipids in environmental adaptation. researchgate.net Similarly, in certain strains of Bacillus cereus, a notable increase in 13-carbon branched fatty acids was observed at lower growth temperatures. nih.gov In Staphylococcus epidermidis, iso-C15:0 has been identified as a component of its exocellular lipid antigens. oup.com

The composition of these fatty acids, including this compound, is not static and can be influenced by various factors. In Xanthomonas campestris, the synthesis of BCFAs can be affected by the availability of branched-chain amino acid precursors. frontiersin.org This dynamic adjustment of membrane lipids underscores the importance of this compound in microbial survival and adaptation to diverse environmental conditions.

Table 1: Presence of this compound (iso-C15:0) in Various Bacterial Species

| Bacterial Species | Relative Amount/Significance | Reference(s) |

|---|---|---|

| Thermus sp. | Major fatty acyl chain | microbiologyresearch.org |

| Listeria monocytogenes | A major component of over 95% of membrane BCFAs | researchgate.net |

| Staphylococcus epidermidis | Constituent of lipid S, an exocellular antigen (2.5% relative amount) | oup.com |

| Micrococcus luteus / Arthrobacter oxydans | Identified as a major fatty acid (average 14%) | oup.comoup.com |

| Streptomyces sp. NP10 | Present as a minor component (0.499%) | ni.ac.rs |

| Pantoea alhagi | Detected in both cell membrane and biosurfactant product | nih.gov |

This compound and other branched-chain fatty acids (BCFAs) are deeply integrated into the metabolic processes of various microorganisms, influencing their growth and the byproducts of their fermentation. frontiersin.org The synthesis of these fatty acids is often linked to the metabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine. frontiersin.org For example, in many bacteria, the precursor for iso-C15:0 synthesis is isovalerate, which is derived from leucine. frontiersin.org

The production of BCFAs is not only an indicator of microbial metabolism but can also be a factor that influences it. In some bacteria, the presence of BCFAs in the cell membrane can affect its function, which in turn can have broader metabolic consequences. frontiersin.org The interplay between BCAA metabolism, BCFA synthesis, and fermentation outcomes highlights the integral role of compounds like this compound in the metabolic landscape of microbial ecosystems. frontiersin.orgfrontiersin.org

Table 2: Influence of Substrate on this compound (iso-C15:0) Concentration in Rumen Fermentation

| Substrate (Cellulose:Starch Ratio) | Incubation Time (hours) | Concentration of iso-C15:0 (mg/g DM) | Reference(s) |

|---|---|---|---|

| 0:100 | 24 | Highest concentrations observed | nih.govfrontiersin.org |

| 50:50 | 6 | Lowest concentrations observed | nih.govfrontiersin.org |

Biosurfactants are surface-active molecules produced by microorganisms, and their structure often includes a lipid component, which can be a fatty acid. uobasrah.edu.iqijcrar.com While direct studies singling out this compound in biosurfactant production are not abundant, its presence has been confirmed in the biosurfactants produced by certain bacteria. nih.govuobasrah.edu.iq

For instance, a study on the hydrocarbon-degrading bacterium Achromobacter sp. identified a glycerophospholipid biosurfactant that contained this compound as part of its structure. uobasrah.edu.iq Similarly, research on Pantoea alhagi detected this compound in the fatty acid profile of its produced biosurfactant, although it was a minor component. nih.gov

The general principle of biosurfactant structure involves a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, the latter often being a fatty acid chain. uobasrah.edu.iq The specific nature of this fatty acid tail, including its length and branching, can influence the properties of the biosurfactant. Therefore, the incorporation of a branched-chain fatty acid like this compound is implicitly significant, potentially affecting the emulsification and surface tension-reducing capabilities of the biosurfactant molecule. The choice of carbon source for microbial growth can also play a crucial role in determining the yield and structure of the biosurfactants produced. ijcrar.com

The analysis of fatty acid methyl esters (FAMEs) is a well-established chemotaxonomic tool used for the rapid identification and classification of microorganisms. oup.comoup.comcreative-proteomics.com This method relies on the principle that the fatty acid composition of a bacterium is a stable and unique characteristic. mdpi.com this compound (iso-C15:0) is one of the key branched-chain fatty acids that serves as a biomarker in these profiles. creative-proteomics.commedchemexpress.com

The process involves extracting the total fatty acids from bacterial cells, converting them into their more volatile methyl esters, and then analyzing them using gas chromatography (GC). mdpi.com The resulting chromatogram provides a "fingerprint" based on the presence and relative abundance of different fatty acids, including iso-C15:0. oup.comoup.com

This technique has proven effective in distinguishing between different bacterial species and even strains. For example, FAME analysis has been used to characterize bacterial communities on various surfaces, with iso-C15:0 being a significant component in the profiles of genera like Micrococcus and Arthrobacter. oup.comoup.com The consistent presence of this compound in certain bacterial groups makes it a reliable marker for their identification in diverse fields such as clinical and environmental microbiology. creative-proteomics.commedchemexpress.com

Functional Relevance in Eukaryotic Model Organisms (Non-Clinical)

While more prevalent in bacteria, monomethyl branched-chain fatty acids (mmBCFAs) like this compound are also present in plants and animals. nih.gov In plants, the accumulation of certain metabolites, including branched-chain amino acids (BCAAs)—the precursors to BCFAs—is a recognized strategy for coping with environmental challenges like drought. nih.govmdpi.comresearchgate.net

The presence of this compound has been documented in the chemical composition of date palm pollens and seeds, indicating its natural occurrence in plant tissues. nih.gov The general response of plant lipidomes to stress suggests that BCFAs could play a role in these adaptive processes, but further investigation is needed to clarify the specific functions of this compound in the plant stress response.

Comparative Biochemical Analysis across Diverse Organisms

This compound is found across an extensive range of organisms, from bacteria to invertebrates and plants, where its concentration and role can vary significantly.

Bacteria: In bacteria, it is a common branched-chain fatty acid. It is a major component in Myxococcus sp. and Staphylococcus epidermidis. tandfonline.comoup.com In P. gingivalis, it is part of the lipid A structure, crucial for interaction with host immune systems. beilstein-journals.org Its methyl ester form has been used as a bacterial marker in environmental samples like sewage sludge. medchemexpress.com

Nematodes: In C. elegans, it is an essential mmBCFA, regulated by specific genes and required for proper larval development. swisslipids.org

Insects: For the mosquito Aedes aegypti, certain bacteria-associated fatty acids, including methyl tetradecanoate (B1227901), act as potent oviposition stimulants, guiding females to suitable egg-laying sites. pnas.org It has also been identified as a component of the oil from various edible insects. mdpi.com

Marine Invertebrates: The marine sponge Coscinoderma mathewsi contains fatty acid ester derivatives, with methyl this compound being a prominent component of the transmethylated fatty esters. arkat-usa.orgresearchgate.net

Plants and Algae: The compound is detected in extracts from garlic (Allium sativum), Olea dioica, mango (Mangifera indica) seed kernels, and the aquatic plant Monochoria hastata. nih.govwiley.comnih.govphcog.com It is also found in the green microalga Chlorella sorokiniana. semanticscholar.org

Fish: The fatty acid content in fish can be influenced by environmental factors. In one study, the concentration of methyl-13-methyltetradecanoate in fish decreased with increasing water temperature. uvm.edu

This wide distribution highlights the varied and adaptive roles of this compound, from a structural component in bacterial membranes to a signaling or metabolic molecule in multicellular organisms.

Table 3: Occurrence of this compound in Various Organisms

| Kingdom/Phylum | Organism | Noted Role/Significance | Reference |

|---|---|---|---|

| Bacteria | Myxococcus sp. MY-I8 | Major cellular fatty acid (39%). tandfonline.com | tandfonline.com |

| Bacteria | Staphylococcus epidermidis | Component of exocellular antigen (Lipid S). oup.com | oup.com |

| Bacteria | Porphyromonas gingivalis | Component of Lipid A, interacts with TLR4. beilstein-journals.org | beilstein-journals.orgbeilstein-journals.org |

| Nematoda | Caenorhabditis elegans | Essential for larval development. swisslipids.org | swisslipids.org |

| Arthropoda (Insecta) | Aedes aegypti | Its methyl ester acts as an oviposition stimulant. pnas.org | pnas.org |

| Porifera (Sponges) | Coscinoderma mathewsi | Component of furanoterpene fatty acid esters. arkat-usa.orgresearchgate.net | arkat-usa.orgresearchgate.net |

| Plantae | Allium sativum (Garlic) | Identified in extracts with hypolipidemic effects. nih.gov | nih.gov |

| Plantae | Mangifera indica (Mango) | Identified in seed kernel extracts. wiley.com | wiley.com |

| Protista (Algae) | Chlorella sorokiniana | Component of lipid extract. semanticscholar.org | semanticscholar.org |

| Animalia (Vertebrata) | Fathead Minnow (Pimephales promelas) | Content decreases with increasing temperature. uvm.edu | uvm.edu |

Synthetic Strategies and Chemical Transformations of 13 Methyltetradecanoate

Chemical Synthesis Pathways for 13-Methyltetradecanoate

The chemical synthesis of this compound, also known as methyl isopentadecanoate, and its corresponding acid, 13-methyltetradecanoic acid, can be achieved through several routes. One notable method involves a Wittig reaction for chain elongation.

Another approach involves the Kolbe electrolytic synthesis. For instance, the synthesis of a related compound, 13,13-dimethyl-tetradecanoic acid, was achieved through the electrolysis of methyl dodecanedioic monoester and 1,2-dimethyl propanoic acid in the presence of sodium and anhydrous methanol (B129727). google.com This highlights a method that can be adapted for creating long-chain fatty acids with specific terminal branching.

The synthesis of isotopically labeled versions of related fatty acids has also been described. For example, [3-¹³C]tetradecanoic acid was synthesized by alkylating diethyl sodio-malonate with [1-¹³C]1-bromododecane, followed by saponification and decarboxylation. nih.gov While this example pertains to a straight-chain fatty acid, the principle of using labeled precursors in malonic ester synthesis is a viable strategy for producing labeled branched-chain fatty acids for metabolic studies.

| Synthesis Pathway | Starting Materials | Key Reagents/Reactions | Product | Reported Yield | Reference |

| Wittig Reaction | Undecanoic acid, Isobutyraldehyde | Bromo-undecanoic acid ethyl ester-triphenylphosphonium salt, Sodium methoxide | 13-methyl-tetradecanoic acid | 22.8% | csic.esresearchgate.net |

| Kolbe Electrolysis (related compound) | Methyl dodecandioic monoester, 1,2-dimethyl propanoic acid | Electrolysis, Sodium, Methanol | 13,13-dimethyl-tetradecanoic Acid | Not specified | google.com |

Stereoselective and Chiral Synthesis Approaches of Related Branched-Chain Fatty Acids

The biological activity of branched-chain fatty acids can be highly dependent on their stereochemistry. Therefore, stereoselective synthesis methods are critical for obtaining specific enantiomers or diastereomers for pharmacological and biological evaluation.

One strategy for achieving stereoselectivity is through the use of chiral precursors. For the synthesis of diastereomers of 2,13- and 3,13-dimethyl-1,13-tridecanolide, chiral precursors such as methyl (R)-4-iodo-3-methylbutanoate and (S)-propylene oxide were utilized. journals.co.za This approach involves building the carbon chain with defined stereocenters from the start.

Enzyme-catalyzed reactions also offer high stereoselectivity. Lipases are commonly used for the regioselective and stereoselective acylation or hydrolysis of glycerides. google.com For example, 1,3-specific lipases can hydrolyze triglycerides to produce 1,2- or 2,3-diacyl glycerides, which can then be selectively acylated to form specific triglyceride compounds. google.com While often applied to glycerides, lipase-catalyzed stereoselective acylation can also be used on other molecules, such as 3-methylalkan-2-ols, which are precursors to pheromones. acs.org

The Horner-Wadsworth-Emmons reaction is another method used for stereoselective synthesis, particularly for creating α,β‐unsaturated esters with specific double bond configurations. researchgate.net

| Stereoselective Method | Example Application | Key Features | Reference |

| Chiral Precursors | Synthesis of dimethyl-tridecanolides | Utilizes starting materials with pre-defined stereocenters (e.g., (R)- or (S)-propylene oxide). | journals.co.za |

| Asymmetric Addition | Synthesis of (13R,14S)-13-hydroxy-14-methylhexadecanoic acid | Employs chiral catalysts/ligands (e.g., ProPhenol) to control the stereochemical outcome of a reaction. | google.com |

| Enzymatic Resolution | Regioselective hydrolysis of triglycerides | Uses enzymes like 1,3-specific lipases to selectively react at specific positions. | google.com |

| Horner-Wadsworth-Emmons | Synthesis of (Z)-15-Octadecenoic Acid | Provides control over the geometry (Z/E) of newly formed double bonds. | researchgate.net |

Derivatization Reactions and Synthesis of Analogues and Derivatives

This compound and its corresponding acid can undergo various chemical transformations to produce a range of derivatives and analogues. These reactions typically target the carboxylic acid or ester functional group.

Esterification is the fundamental reaction for producing this compound from 13-methyltetradecanoic acid. This reaction involves reacting the fatty acid with an alcohol, typically methanol, in the presence of an acid catalyst like sulfuric acid. cymitquimica.comsmolecule.com The triglyceride of 13-methyl-tetradecanoic acid can also be formed through the esterification of the free fatty acid with glycerol, a reaction that can proceed without a catalyst. csic.esresearchgate.net This process is crucial for creating fatty acid methyl esters (FAMEs) for analysis by gas chromatography or for use as standards. uvigo.esuvigo.es

Hydrogenation is a process used to saturate carbon-carbon double bonds. In the context of fatty acid synthesis, it can be used to convert unsaturated precursors into their saturated counterparts. For example, if a synthesis route produces an unsaturated analogue of this compound, a final hydrogenation step can yield the fully saturated compound. tandfonline.com A general procedure for this involves using a catalyst such as Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. beilstein-journals.org This reaction is often quantitative and is a common final step in multi-step syntheses.

Hydrolysis is the reverse of esterification, where the ester is cleaved back into its constituent carboxylic acid and alcohol. Methyl this compound can be hydrolyzed to 13-methyltetradecanoic acid and methanol. smolecule.com This reaction is typically carried out in the presence of water with either an acid or a base catalyst. smolecule.com Alkaline hydrolysis, using a reagent like potassium hydroxide (B78521) in methanol, is a common method for cleaving ester bonds. thieme-connect.com This reaction is often used to recover the free fatty acid from its ester form after purification or analysis. nih.gov

Transesterification is a process where the alcohol group of an ester is exchanged with another alcohol. This reaction is central to the production of biodiesel, where triglycerides from vegetable oils or animal fats are reacted with methanol to form FAMEs, including methyl this compound if the corresponding fatty acid is present in the feedstock. smolecule.comebi.ac.ukmdpi.com The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. ebi.ac.uk This process is a major industrial method for producing fatty acid methyl esters. ebi.ac.ukresearchgate.net

Isotopic Labeling for Metabolic Tracing and Pathway Elucidation

Isotopic labeling is a powerful technique to trace the metabolic fate of molecules within biological systems. In the context of this compound, both structural features and isotopic modifications are employed to elucidate its role in metabolic pathways, particularly in lipid turnover.

The inherent structure of 13-methyltetradecanoic acid (13-MTD) allows it to serve as a "structurally labeled" marker for investigating the dynamics of fatty acyl chains in adipose tissue. nih.gov The methyl group at the ω-1 position provides a unique signature that can be readily identified and quantified using techniques like gas-liquid chromatography (GLC). nih.gov This structural characteristic allows researchers to distinguish it from other straight-chain or even-numbered homologous fatty acids, which is crucial for tracking its incorporation and release from tissues without the ambiguity of reincorporation following metabolic breakdown and resynthesis. nih.gov

In a seminal study, 13-MTD was utilized to explore adipose tissue turnover in both rats and humans. nih.gov The findings revealed that the kinetics of uptake and loss of this structural label varied significantly across different adipose tissue depots, highlighting regional differences in lipid metabolism. nih.gov

Beyond its intrinsic structural advantages, stable isotope labeling of this compound offers a more nuanced approach to metabolic tracing. Deuterium (²H) and carbon-13 (¹³C) are common isotopes used for this purpose. The introduction of these heavy isotopes into the molecule creates isotopologues that can be traced and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Deuterium-labeled 13-methyltetradecanoic acid, such as 13-methyltetradecanoic acid-d6, is commercially available and can be used in metabolic studies. invivochem.commedchemexpress.eumedchemexpress.eu The use of deuterated compounds can sometimes influence the pharmacokinetic and metabolic profiles of the parent molecule, an aspect that researchers must consider during experimental design and data interpretation. invivochem.com

Carbon-13 labeling is a cornerstone of metabolic flux analysis, a methodology used to quantify the rates of metabolic reactions. nih.govresearchgate.net By introducing ¹³C-labeled precursors, researchers can track the incorporation of the isotope into downstream metabolites, including branched-chain fatty acids like this compound. This allows for the detailed mapping of biosynthetic and catabolic pathways. While specific studies detailing the use of ¹³C-labeled this compound for comprehensive flux analysis are not abundant, the principles are well-established for other fatty acids and are applicable here. nih.govresearchgate.net

The general workflow for a metabolic tracing study using isotopically labeled this compound would involve the following key steps:

Synthesis or acquisition of the labeled compound: This could be, for example, [¹³C]-13-methyltetradecanoate or deuterated this compound.

Introduction into the biological system: This could involve administration to an organism or addition to a cell culture.

Sample collection over time: Tissues, blood, or cell lysates are collected at various time points.

Extraction and analysis: Lipids are extracted, and the labeled this compound and its potential metabolites are identified and quantified using mass spectrometry or NMR.

Data analysis and pathway elucidation: The pattern and rate of label incorporation or disappearance are analyzed to model the metabolic pathways and fluxes.

The following table summarizes the key attributes of 13-methyltetradecanoic acid as a metabolic tracer based on the research by Klein et al. (1980).

| Feature of 13-Methyltetradecanoic Acid | Advantage for Metabolic Tracing | Analytical Method |